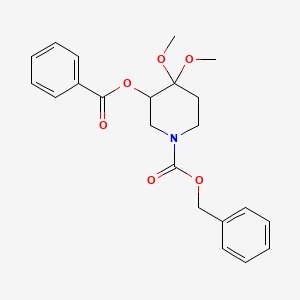

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate

Description

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate (SY126412) is a piperidine derivative characterized by a benzoyloxy group at position 3 and two methoxy groups at position 4 of the piperidine ring. The benzyl carboxylate moiety at position 1 serves as a protective group, commonly employed in organic synthesis to stabilize reactive intermediates . The compound is primarily used in research settings, as indicated by its classification under "R&D Use Only" in supplier catalogs .

Propriétés

IUPAC Name |

benzyl 3-benzoyloxy-4,4-dimethoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-26-22(27-2)13-14-23(21(25)28-16-17-9-5-3-6-10-17)15-19(22)29-20(24)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQSTMDWQQOJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoyl derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Benzoyl derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The dimethoxy groups may enhance the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity and Stability: The 4,4-dimethoxy groups in the target compound likely enhance steric hindrance and electronic stability compared to the 4-amino group in Benzyl 4-aminopiperidine-1-carboxylate, which may increase basicity and nucleophilic reactivity .

Synthetic Utility :

- Fluorinated derivatives like Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride are often prioritized in drug discovery due to fluorine's ability to modulate metabolic stability and bioavailability .

- Dihydropyridine analogs (e.g., 1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate) are intermediates in heterocyclic synthesis, contrasting with the fully saturated piperidine ring of the target compound .

This disparity highlights how functional groups (amine vs. ester) influence safety assessments.

Activité Biologique

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate (CAS Number: 1431285-71-0) is a synthetic organic compound characterized by its unique piperidine structure with multiple substituents. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- Functional Groups : Piperidine ring, benzoyloxy group, dimethoxy groups

The presence of these functional groups contributes to the compound's solubility and potential interactions with biological targets.

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate is believed to interact with various biological macromolecules through:

- Hydrogen Bonding : The benzoyloxy group can form hydrogen bonds with target proteins.

- π-π Interactions : Aromatic rings may engage in π-π stacking interactions with nucleobases or aromatic amino acids within proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, although detailed mechanisms remain under investigation.

In Vitro Studies

Research has focused on the compound's inhibitory effects on various enzymes:

- Acid Ceramidase Inhibition : A study highlighted its potential as a covalent inhibitor of acid ceramidase, showing an IC50 value of 3.2 nM in cell lysate assays .

- Receptor Binding : Investigations into its binding affinity to different receptors have shown promising results, particularly in relation to D4 dopamine receptor antagonism .

In Vivo Studies

Limited in vivo studies have been conducted; however, initial findings indicate potential therapeutic applications in neuropharmacology and cancer treatment. Further research is needed to validate these findings and explore pharmacokinetics and toxicity.

Case Studies

- High-Throughput Screening Campaign : A campaign aimed at discovering new inhibitors for acid ceramidase identified Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate as a potent candidate. Despite its potency, concerns regarding stability and promiscuity were raised .

- SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine ring can significantly alter biological activity, suggesting that fine-tuning the substituents may enhance efficacy and reduce side effects .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl Benzoate | Lacks piperidine ring | Minimal biological activity |

| Benzoyl Peroxide | Contains benzoyl group | Known for antimicrobial properties |

| Benzyl Alcohol | Simple benzyl structure | Limited pharmacological use |

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate stands out due to its complex structure and potential for diverse biological interactions.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.